molecular formula C17H13NO2 B14458397 2-Methoxy-4-phenyliminonaphthalen-1-one CAS No. 75139-96-7

2-Methoxy-4-phenyliminonaphthalen-1-one

Cat. No.: B14458397
CAS No.: 75139-96-7
M. Wt: 263.29 g/mol
InChI Key: CCVRUSYEOMULMI-UHFFFAOYSA-N
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Description

2-Methoxy-4-phenyliminonaphthalen-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a phenylimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-phenyliminonaphthalen-1-one typically involves the condensation of 2-methoxy-1-naphthaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-phenyliminonaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-phenyliminonaphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-phenyliminonaphthalen-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-phenyliminonaphthalen-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

75139-96-7

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-methoxy-4-phenyliminonaphthalen-1-one

InChI

InChI=1S/C17H13NO2/c1-20-16-11-15(18-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(16)19/h2-11H,1H3

InChI Key

CCVRUSYEOMULMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=CC=CC=C2)C3=CC=CC=C3C1=O

Origin of Product

United States

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